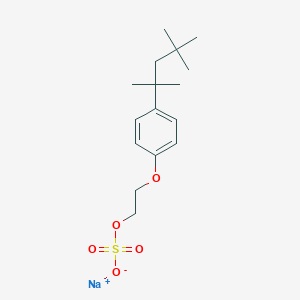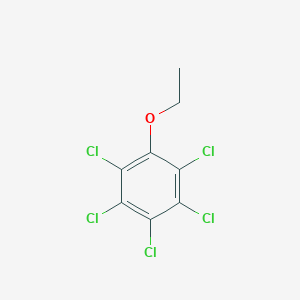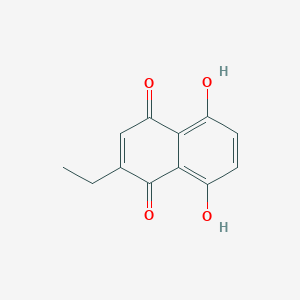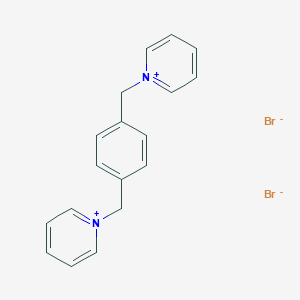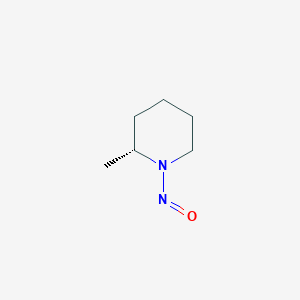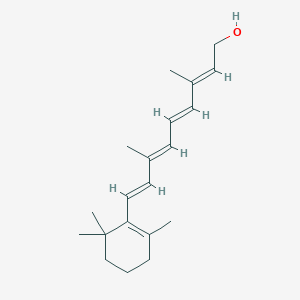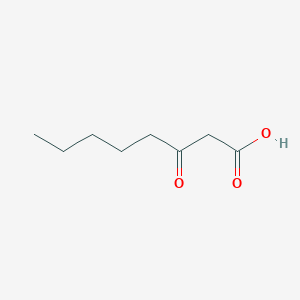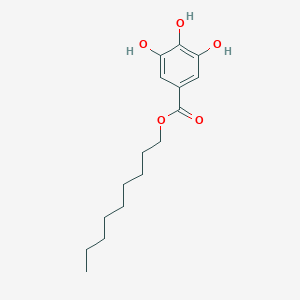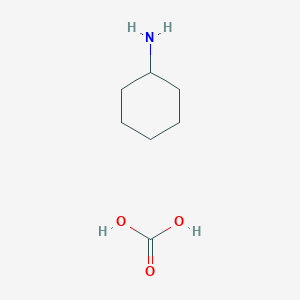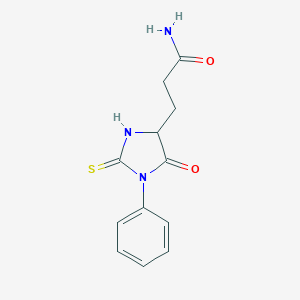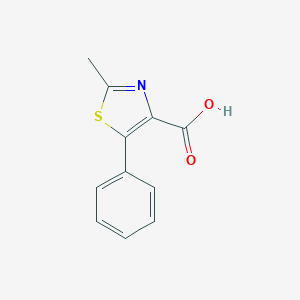
2-Methyl-5-phenylthiazole-4-carboxylic acid
Übersicht
Beschreibung
2-Methyl-5-phenylthiazole-4-carboxylic acid is a compound of interest in the field of organic chemistry, especially in the synthesis and study of heterocyclic compounds. Its unique structure allows for a range of chemical reactions and properties, making it a valuable molecule for chemical research and potential industrial applications.
Synthesis Analysis
The synthesis of related thiazole derivatives often involves nucleophilic ring opening, cyclization reactions, or the use of various catalysts to facilitate the formation of the thiazole core. While specific methods for synthesizing 2-Methyl-5-phenylthiazole-4-carboxylic acid are not detailed, analogous processes can include the use of starting materials such as phenyl acetylene, subjected to conditions that promote the formation of thiazole structures (Amareshwar et al., 2011).
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by a heterocyclic ring containing both sulfur and nitrogen. This unique arrangement contributes to the molecule's chemical reactivity and interactions. The presence of the methyl and phenyl groups in 2-Methyl-5-phenylthiazole-4-carboxylic acid would influence its electronic properties and reactivity due to their electron-donating and withdrawing effects, respectively.
Chemical Reactions and Properties
Thiazole derivatives participate in various chemical reactions, such as nucleophilic substitutions and electrophilic additions, depending on the nature of the substituents and reaction conditions. The phenyl group, in particular, can undergo further functionalization through various organic reactions, enhancing the molecule's versatility (Misra & Ila, 2010).
Physical Properties Analysis
The physical properties of thiazole derivatives like 2-Methyl-5-phenylthiazole-4-carboxylic acid can vary widely depending on their specific structures. These properties, including melting point, boiling point, and solubility, are influenced by the molecule's overall polarity and molecular weight. While specific data on this compound are not provided, similar compounds exhibit a range of physical behaviors suitable for diverse chemical applications.
Chemical Properties Analysis
The chemical properties of 2-Methyl-5-phenylthiazole-4-carboxylic acid, such as acidity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are shaped by the thiazole core and the substituents attached to it. The carboxylic acid group, in particular, offers sites for reactions such as esterification and amide formation, broadening the compound's utility in organic synthesis (Misra & Ila, 2010).
References
- Vijayalaxmi Amareshwar, N. C. Mishra, H. Ila. (2011). 2-phenyl-4-bis(methylthio)methyleneoxazol-5-one: versatile template for diversity-oriented synthesis of heterocycles. Organic & Biomolecular Chemistry. Link.
- N. Misra, H. Ila. (2010). 4-Bis(methylthio)methylene-2-phenyloxazol-5-one: versatile template for synthesis of 2-phenyl-4,5-functionalized oxazoles. The Journal of Organic Chemistry. Link.
Wissenschaftliche Forschungsanwendungen
-
Pharmaceuticals and Biological Activities
- Thiazoles have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
- The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
- Modification of thiazole-based compounds at different positions can generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
-
Agrochemicals
-
Industrial Applications
-
Photographic Sensitizers
-
Vitamin B1 (Thiamine)
- A thiazole ring is naturally found in Vitamin B1 (thiamine) . Thiamine is a water-soluble vitamin. It helps the body to release energy from carbohydrates during metabolism. It also helps in the normal functioning of the nervous system by its role in the synthesis of neurotransmitters, such as acetylcholine .
-
Chemical Reaction Accelerators
-
Sulfur Drugs and Biocides
-
Fungicides
-
Dyes
-
Chemical Reaction Accelerators
Eigenschaften
IUPAC Name |
2-methyl-5-phenyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-7-12-9(11(13)14)10(15-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPHMHDVSPSLME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359133 | |
| Record name | 2-methyl-5-phenyl-1,3-thiazole-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-phenylthiazole-4-carboxylic acid | |
CAS RN |
13743-09-4 | |
| Record name | 2-methyl-5-phenyl-1,3-thiazole-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




